2-(3-Aminophenyl)-5-methylbenzoic acid

Medicinal chemistry Physicochemical profiling Drug-likeness

Sourcing the correct positional isomer is critical for reproducible medicinal chemistry. The meta-amino orientation of 2-(3-Aminophenyl)-5-methylbenzoic acid provides a predictable hydrogen-bond donor vector at ~120° to the biphenyl axis, free from competing intramolecular interactions that plague the ortho-isomer. This ensures reliable target engagement in kinase inhibitor design. - Eliminates risk of intramolecular cyclization during amide formation or sulfonylation. - Higher LogP (3.52) favors passive cell permeability for cellular assays. - Supplied at 95% purity; verify lot-specific purity by HPLC for sensitive biological assays.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1261943-31-0
Cat. No. B6396029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminophenyl)-5-methylbenzoic acid
CAS1261943-31-0
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=CC=C2)N)C(=O)O
InChIInChI=1S/C14H13NO2/c1-9-5-6-12(13(7-9)14(16)17)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3,(H,16,17)
InChIKeyWPBPNDIGYNNFRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminophenyl)-5-methylbenzoic acid: Technical Baseline


2-(3-Aminophenyl)-5-methylbenzoic acid (CAS 1261943-31-0) is a biphenyl aminobenzoic acid derivative with molecular formula C14H13NO2 and molecular weight 227.26 g/mol [1]. The compound features a benzoic acid core substituted at the 2-position with a 3-aminophenyl group and at the 5-position with a methyl group, placing it within the broader class of substituted biphenyl-3-carboxylic acid building blocks . It is commercially supplied at 95% purity as a research intermediate for medicinal chemistry applications, particularly in the synthesis of compounds targeting inflammatory processes . The calculated LogP of 3.52 and polar surface area of 63.32 Ų position this compound as a moderately lipophilic, hydrogen-bonding-capable scaffold [1].

2-(3-Aminophenyl)-5-methylbenzoic acid: Positional Isomer Substitution Risks


Substitution of 2-(3-aminophenyl)-5-methylbenzoic acid with a closely related positional isomer—such as 3-(2-aminophenyl)-5-methylbenzoic acid (CAS 885278-11-5)—is not functionally neutral, even though both share the identical molecular formula C14H13NO2 and molecular weight [1]. The target compound positions the amino group at the meta (3-) position of the pendant phenyl ring, whereas the common alternative bears an ortho (2'-) amino group; this difference alters the calculated lipophilicity (LogP 3.52 for the target vs. XlogP 2.8 for the ortho-amino isomer), hydrogen-bonding geometry, and the steric accessibility of the amino group for subsequent derivatization . In synthetic sequences where regioselective amide bond formation, Buchwald-Hartwig coupling, or diazotization is required, the meta-amino orientation provides a distinct reactivity profile that the ortho isomer cannot replicate [2]. These physicochemical and geometric differences translate into non-interchangeable performance in multi-step medicinal chemistry workflows, making independent sourcing of the specific isomer a necessity rather than an option.

2-(3-Aminophenyl)-5-methylbenzoic acid: Differentiation Evidence vs. Analogs


Lipophilicity Comparison: Meta- vs. Ortho-Amino Isomer

The target compound, with its amino group at the meta (3-) position of the pendant phenyl ring, exhibits a calculated LogP of 3.52, whereas the ortho-amino positional isomer 3-(2-aminophenyl)-5-methylbenzoic acid (CAS 885278-11-5) yields a calculated XlogP of 2.8 [1]. This ΔLogP of approximately 0.7 units indicates that the target compound is roughly 5-fold more lipophilic by partition coefficient, a difference that can meaningfully impact membrane permeability, plasma protein binding, and pharmacokinetic behavior in downstream applications [2].

Medicinal chemistry Physicochemical profiling Drug-likeness

Hydrogen-Bond Topology of Meta-Amino Orientation

The target compound presents its amino group at the meta position of the pendant phenyl ring, resulting in a hydrogen-bond donor vector oriented approximately 120° relative to the biphenyl axis. In contrast, the ortho-amino isomer (CAS 885278-11-5) directs the H-bond donor nearly parallel to the biphenyl bond, with additional potential for intramolecular hydrogen bonding with the carboxylic acid group [1]. This topological difference translates into distinct patterns of intermolecular hydrogen bonding: the meta-amino isomer engages linear, directionally-defined H-bonds without competing intramolecular interactions, a feature that is critical for predictable supramolecular assembly and for rational structure-based drug design where the amino group serves as a pharmacophoric anchor [2].

Crystal engineering Supramolecular chemistry Receptor-ligand design

Intramolecular Cyclization Resistance

The ortho-amino isomer 3-(2-aminophenyl)-5-methylbenzoic acid (CAS 885278-11-5) possesses both an amino group and a carboxylic acid group in sufficient proximity to undergo intramolecular condensation to form a lactam or benzoxazinone byproduct under standard amide coupling or thermal conditions [1]. In the target compound 2-(3-aminophenyl)-5-methylbenzoic acid, the amino group is situated on a separate phenyl ring and at the meta position, eliminating the geometric possibility of direct intramolecular cyclization between the free amine and the carboxylic acid [2]. This structural feature preserves the effective concentration of the free amine for subsequent intermolecular reactions and reduces the formation of undesired cyclized byproducts, which can be particularly problematic in large-scale or parallel synthesis workflows.

Synthetic chemistry Amide coupling Intermediate stability

PSA-LogP Balance and Membrane Permeability

Both the target compound and the ortho-amino isomer share an identical calculated polar surface area of 63.32 Ų, consistent with their identical molecular formula and functional group inventory [1]. However, the target compound exhibits a calculated LogP of 3.52, while the ortho-amino isomer (CAS 885278-11-5) is reported with an XlogP of 2.8 . This combination—identical PSA with a LogP elevation of ~0.7 units—places the target compound in a more favorable region of the lipophilic ligand efficiency space: it offers the same hydrogen-bonding capacity (PSA) while providing enhanced passive membrane permeability due to higher lipophilicity. In the context of CNS drug discovery, where the desired property envelope is often defined as PSA < 90 Ų and 1 < LogP < 5, both compounds meet the broad criteria, but the target compound's higher LogP at constant PSA may confer a measurable advantage in cell-based assays requiring efficient membrane transit [2].

ADME prediction Physicochemical property Lead optimization

5-Methyl Steric Effect on Carboxyl Derivatization

The target compound bears a methyl substituent at the 5-position of the benzoic acid ring, para to the carboxylic acid group. This substitution pattern leaves the 4- and 6-positions of the benzoic acid ring sterically accessible for further electrophilic substitution or cross-coupling. By comparison, the isomer 3-(3-aminophenyl)-2-methylbenzoic acid (CAS 1261943-15-0) places the methyl group at the 2-position, ortho to the carboxylic acid, which sterically shields the carboxyl group and can impede amide bond formation or esterification at the benzoic acid moiety . The 5-methyl, 2-carboxylic acid arrangement in the target compound minimizes steric congestion around the reactive carboxyl center while retaining the methyl group's contribution to lipophilicity and metabolic stability [1].

Synthetic accessibility Steric effects Regioselective functionalization

Commercial Purity and Availability Benchmarking

The target compound 2-(3-aminophenyl)-5-methylbenzoic acid is commercially listed at 95% purity from abcr GmbH (catalog AB325896) . The ortho-amino isomer 3-(2-aminophenyl)-5-methylbenzoic acid (CAS 885278-11-5) is available from BOC Sciences at 95% purity and from Fluorochem . The 3-(3-aminophenyl)-2-methylbenzoic acid isomer (CAS 1261943-15-0) is supplied with purity specifications often exceeding 98% by HPLC [1]. This purity differential—98%+ for the 2-methyl isomer vs. 95% for the target compound—reflects the relative synthetic accessibility of each isomer and may influence procurement decisions where higher initial purity reduces the need for pre-use purification in sensitive catalytic or biological assay applications. However, the target compound's 95% specification is adequate for most standard amide coupling and library synthesis workflows.

Chemical sourcing Supply chain Quality specification

2-(3-Aminophenyl)-5-methylbenzoic acid: Application Scenarios


Kinase Inhibitor Fragment with Directional H-Bond Anchor

When a medicinal chemistry program requires a biphenyl-amino acid building block to serve as a hinge-binding motif in kinase inhibitor design, the meta-amino orientation of 2-(3-aminophenyl)-5-methylbenzoic acid provides a geometrically predictable hydrogen-bond donor vector at approximately 120° to the biphenyl axis, free from competing intramolecular interactions with the carboxylic acid group [1]. This contrasts with the ortho-amino isomer (CAS 885278-11-5), where the amino group can engage in intramolecular H-bonding with the adjacent carboxyl group, potentially reducing its availability for target engagement. The target compound's higher LogP (3.52 vs. XlogP 2.8) further favors cell permeability in kinase cellular assays, making it the preferred scaffold when both target binding and cellular activity are required [2].

Amine-Directed Parallel Synthesis Minimizing Cyclization

In high-throughput parallel synthesis workflows where the amino group is the primary diversification handle (e.g., amide formation, sulfonylation, or reductive amination), the target compound's meta-amino geometry eliminates the risk of competing intramolecular cyclization that plagues the ortho-amino isomer [1]. The 5-methyl, 2-carboxylic acid substitution pattern also minimizes steric hindrance at the carboxyl group, enabling subsequent dual-functionalization strategies where both the amine and carboxylic acid are sequentially derivatized. The 95% commercial purity specification is adequate for most library production protocols; users should verify lot-specific purity by HPLC if the downstream biological assay is sensitive to trace impurities [2].

Cellular Probe Design with Balanced PSA/LogP

For the design of fluorescent or affinity probes intended to cross cell membranes in live-cell imaging or cellular target engagement assays, the target compound's identical PSA (63.32 Ų) to its isomers but elevated LogP (3.52) positions it favorably for passive membrane diffusion [1]. The combination falls within the established CNS drug-like space (PSA < 90 Ų, 1 < LogP < 5), making it suitable for probe development targeting intracellular enzymes or receptors. When compared to the ortho-amino isomer (XlogP 2.8), the target compound's ~5-fold higher computed partition coefficient may translate into measurably faster cellular uptake kinetics, although direct experimental validation in the specific cell line of interest is recommended [2].

Supramolecular Engineering with H-Bond Synthons

In crystal engineering and supramolecular chemistry applications where predictable intermolecular hydrogen-bonding patterns are essential for designing co-crystals or metal-organic frameworks (MOFs), the target compound's meta-amino group offers a well-defined, linear hydrogen-bond donor that is geometrically decoupled from the carboxylic acid moiety [1]. This contrasts with the ortho-amino isomer, which can form intramolecular N–H···O hydrogen bonds, disrupting the intended supramolecular synthon. The 5-methyl group further contributes to crystal packing via hydrophobic interactions without sterically interfering with the primary hydrogen-bonding sites [2].

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